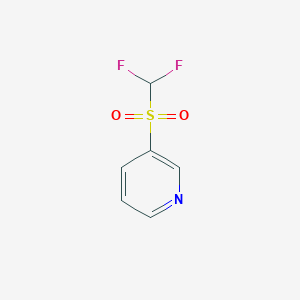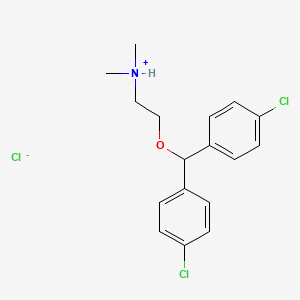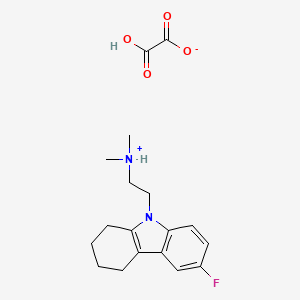
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. This compound is characterized by its unique structure, which includes a fluorine atom and a dimethylaminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate typically involves multiple steps. The initial step often includes the preparation of the carbazole core, followed by the introduction of the fluorine atom and the dimethylaminoethyl group. The final step involves the formation of the oxalate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain product consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate include:
Carbazole: The parent compound, which lacks the fluorine atom and the dimethylaminoethyl group.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole without the additional substituents.
6-Fluorocarbazole: A fluorinated derivative of carbazole.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom and the dimethylaminoethyl group can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
41734-56-9 |
|---|---|
Formule moléculaire |
C18H23FN2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C16H21FN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h7-8,11H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
QLGUYFZZPPDSFT-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


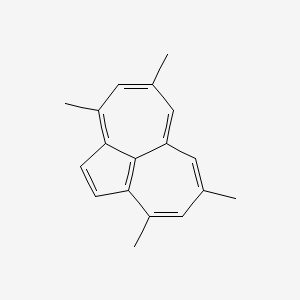
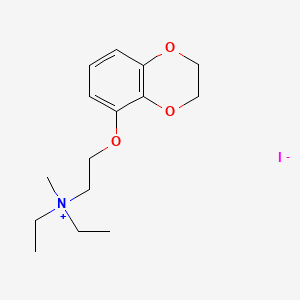
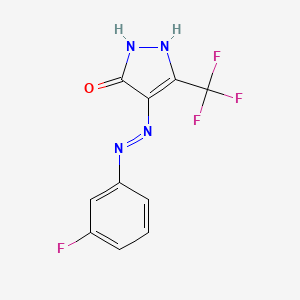
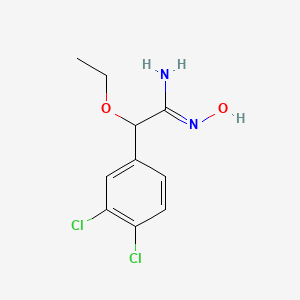
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
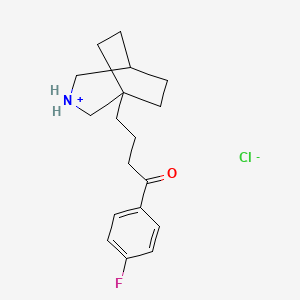
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)
![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)
